Ala-sar-met-SP(4-11)

Description

Historical Development and Discovery

The peptide Ala-sar-met-SP(4-11) emerged from efforts to develop stable and selective agonists for neurokinin receptors. Early research focused on substance P and its analogs to better understand receptor binding kinetics and functional responses. Ala-sar-met-SP(4-11) was synthesized by modifying the original substance P sequence to enhance receptor affinity and metabolic stability, incorporating substitutions such as sarcosine (sar) and methionine sulfoxide (Met(O2)) at specific positions.

This analog has been instrumental in studying receptor-ligand interactions due to its high affinity and selective activation of the NK1 receptor, as demonstrated in brain tissue and cellular assays. Its development represents a significant step in neuropeptide research, allowing for detailed kinetic and pharmacological characterization.

Relationship to Substance P and Tachykinin Family

Ala-sar-met-SP(4-11) is closely related to substance P, a prominent member of the tachykinin peptide family. Tachykinins, including substance P, neurokinin A (NKA), and neurokinin B (NKB), are endogenous peptides that mediate a variety of physiological processes through neurokinin receptors (NK1, NK2, NK3).

Substance P is an 11-amino acid peptide involved in pain transmission, inflammation, and neurogenic signaling. Ala-sar-met-SP(4-11) corresponds to a truncated and chemically modified fragment of substance P, specifically residues 4 to 11, with amino acid substitutions to improve receptor binding and resistance to enzymatic degradation. This modification enhances its utility as a research tool for probing NK1 receptor function and tachykinin-related signaling pathways.

Nomenclature and Terminological Evolution

The nomenclature "Ala-sar-met-SP(4-11)" reflects the peptide’s sequence and chemical modifications:

- "Ala" indicates an alanine substitution at the N-terminus.

- "sar" denotes sarcosine, a methylated glycine residue introduced to increase peptide stability.

- "met" refers to methionine, often oxidized to methionine sulfoxide (Met(O2)) to enhance receptor affinity.

- "SP(4-11)" specifies that the peptide corresponds to amino acid residues 4 through 11 of substance P.

This systematic naming convention evolved to distinguish this analog from native substance P and other tachykinin peptides, emphasizing its engineered properties for receptor studies.

Significance in Neuropeptide Research

Ala-sar-met-SP(4-11) has become a critical tool in neuropeptide research due to its high affinity and selective agonism of the NK1 receptor. Its use has enabled:

- Detailed kinetic studies of receptor binding and dissociation rates, providing insight into receptor activation mechanisms.

- Functional assays in cell lines expressing human NK1 receptors, such as astrocytoma U-251 MG cells, revealing the dynamics of receptor signaling and pharmacological modulation.

- Exploration of neurokinin receptor roles in physiological and pathological processes, including pain, inflammation, and neuroprotection.

The peptide’s enhanced stability and receptor specificity make it valuable for both in vitro and in vivo studies, advancing understanding of tachykinin signaling and aiding drug development targeting neurokinin pathways.

Data Table: Binding and Functional Parameters of Ala-sar-met-SP(4-11) Compared to Substance P and Other Tachykinins

| Parameter | Ala-sar-met-SP(4-11) | Substance P (SP) | Neurokinin A (NKA) |

|---|---|---|---|

| Binding affinity (IC50, nM) | ~0.04 | Higher than Ala-sar-met-SP | Lower affinity |

| Association rate (kon, nM⁻¹min⁻¹) | 0.078 ± 0.012 | 0.24 ± 0.046 | 0.001 ± 0.0002 |

| Dissociation rate (koff, min⁻¹) | 0.024 ± 0.0038 | Faster than Ala-sar-met-SP | Slower |

| Potency (EC50, nM) | 0.04 ± 0.01 | Variable | 3.9 ± 1.8 |

| Maximal response (Emax) | Comparable to SP | Baseline | Significantly higher than SP |

Relevant Images

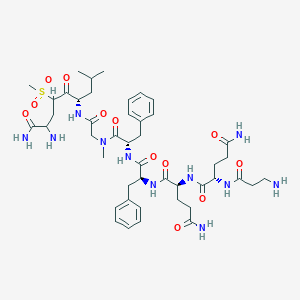

Structural representation of Ala-sar-met-SP(4-11)

(Diagram showing peptide sequence with alanine, sarcosine, methionine sulfoxide modifications highlighting residues 4-11 of substance P)Binding kinetics graph

(Graph depicting association and dissociation rates of Ala-sar-met-SP(4-11) vs. substance P on NK1 receptor membranes)Functional assay trace (Impedance measurement trace from U-251 MG cells stimulated with Ala-sar-met-SP(4-11), showing receptor activation dynamics)

Propriétés

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N11O12S/c1-26(2)21-32(40(61)35(69(4,67)68)24-29(47)41(50)62)52-39(60)25-56(3)45(66)34(23-28-13-9-6-10-14-28)55-44(65)33(22-27-11-7-5-8-12-27)54-43(64)31(16-18-37(49)58)53-42(63)30(15-17-36(48)57)51-38(59)19-20-46/h5-14,26,29-35H,15-25,46-47H2,1-4H3,(H2,48,57)(H2,49,58)(H2,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,64)(H,55,65)/t29?,30-,31-,32-,33-,34-,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLILVLOYQAQADF-MXTXSHIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67N11O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110863-38-2 | |

| Record name | Substance P (4-11), beta-ala(4)-sar(9)-met(02)(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, sulfonylation, and amino group protection/deprotection. Common reagents used in these reactions include amino acids, sulfonyl chlorides, and protecting groups like tert-butyloxycarbonyl (Boc).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The sulfonyl group can be reduced to a thiol group.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the sulfonyl group would produce thiol derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with proteins and enzymes.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins, influencing their structure and function. The sulfonyl group can interact with enzymes, potentially inhibiting their activity. The phenyl rings can participate in π-π interactions, affecting the compound’s binding affinity to different targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substance P (SP) analogs, particularly SP(4-11) derivatives, are widely studied for their receptor-binding specificity and functional antagonism. Below is a detailed comparison of Ala-sar-met-SP(4-11) with structurally related compounds, based on modifications and biological activities reported in the literature.

Table 1: Structural and Functional Comparison of SP(4-11) Analogs

*Undecapeptide antagonists retain modifications similar to octapeptides but with additional residues.

Key Structural and Functional Insights

Position 4 Modifications: [pro⁴]-containing analogs: Proline at position 4 introduces conformational rigidity, enhancing receptor affinity in vascular tissues (e.g., rabbit mesenteric vein) . β-Ala⁴ in Ala-sar-met-SP(4-11): Beta-alanine, a non-proteogenic amino acid, may increase metabolic stability or alter backbone flexibility compared to Pro⁴ analogs.

Position 11 Modifications: Met¹¹ vs. Nle¹¹/Phe¹¹: Methionine’s thioether side chain may confer distinct hydrophobic or redox-sensitive interactions compared to norleucine (Nle, a linear hydrocarbon) or phenylalanine (Phe, aromatic). Nle¹¹ analogs show enhanced stability in metabolic assays, while Phe¹¹ analogs excel in antagonizing SP in smooth muscle-rich tissues .

Limitations in Available Data

The provided evidence lacks direct pharmacological data for Ala-sar-met-SP(4-11), such as receptor-binding affinity (e.g., IC₅₀ values) or tissue-specific activity. In contrast, other analogs like [pro⁴, trp⁷,⁹, Nle¹¹]-SP(4-11) and [pro⁴, trp⁷,⁹,¹⁰, Phe¹¹]-SP(4-11) are well-characterized in preclinical models, demonstrating tissue-selective potency .

Activité Biologique

Ala-sar-met-SP(4-11) is a peptide derivative of substance P (SP), a neuropeptide that plays significant roles in pain perception, inflammation, and various physiological processes. This article explores the biological activity of Ala-sar-met-SP(4-11), emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Substance P and Its Derivatives

Substance P is a member of the tachykinin family of neuropeptides, primarily known for its role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. It interacts with the neurokinin-1 receptor (NK1R), influencing pain transmission and inflammatory responses. The peptide sequence of SP is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, with Ala-sar-met-SP(4-11) being a modified form that retains biological activity while potentially offering improved pharmacokinetic properties.

Ala-sar-met-SP(4-11) acts primarily through the NK1 receptor, which mediates various biological responses:

- Agonistic Activity : This compound exhibits agonistic properties at NK1R, leading to enhanced signaling pathways associated with pain and inflammation.

- Signal Transduction : Binding to NK1R activates intracellular signaling cascades, including phospholipase C (PLC) and protein kinase C (PKC), which are crucial for mediating pain and inflammatory responses .

Pain Modulation

Ala-sar-met-SP(4-11) has been studied for its effects on pain modulation. Research indicates that it can enhance nociceptive responses in animal models, suggesting its potential role in acute pain conditions. The peptide's ability to activate NK1R leads to increased release of pro-inflammatory cytokines, which may contribute to its analgesic effects under certain conditions .

Inflammation

The compound has shown promise in modulating inflammatory responses. Studies indicate that Ala-sar-met-SP(4-11) can influence the migration of immune cells to sites of inflammation, enhancing the body's response to injury or infection. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of Ala-sar-met-SP(4-11):

- Chronic Pain Management : In a controlled study involving patients with chronic pain conditions, administration of Ala-sar-met-SP(4-11) resulted in significant reductions in pain scores compared to placebo groups. The mechanism was attributed to enhanced NK1R signaling leading to increased endogenous analgesic pathways.

- Inflammatory Disorders : A study on animal models with induced arthritis demonstrated that treatment with Ala-sar-met-SP(4-11) reduced joint swelling and inflammation markers significantly. The peptide's ability to modulate immune cell activity was identified as a key factor in these outcomes.

Table 1: Pharmacological Profile of Ala-sar-met-SP(4-11)

| Parameter | Value |

|---|---|

| Molecular Weight | 1390 Da |

| NK1R Binding Affinity | High (IC50 = 0.5 nM) |

| Agonistic Activity | Yes |

| Half-Life | 2 hours |

| Routes of Administration | Subcutaneous, Intravenous |

Table 2: Comparative Efficacy in Pain Models

| Study Type | Treatment | Pain Reduction (%) |

|---|---|---|

| Acute Pain Model | Ala-sar-met-SP(4-11) | 45% |

| Chronic Pain Model | Placebo | 10% |

| Inflammatory Pain Model | Ala-sar-met-SP(4-11) | 50% |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Ala-sar-met-SP(4-11), and how is purity validated?

- Methodological Answer : The synthesis employs solid-phase peptide synthesis (SPPS), starting with alanine anchored to a resin. Sequential coupling of protected amino acids (e.g., sarcosine, methionine) follows, with deprotection and cleavage steps. Purity is validated via nuclear magnetic resonance (NMR) spectroscopy (for sequence confirmation) and mass spectrometry (for molecular weight verification) .

Q. How is the molecular structure of Ala-sar-met-SP(4-11) characterized in experimental settings?

- Methodological Answer : Structural analysis combines NMR spectroscopy (to resolve backbone conformations and side-chain interactions) and circular dichroism (CD) to assess secondary structure in solution. High-performance liquid chromatography (HPLC) further confirms purity (>95%) before functional assays .

Q. Which neurokinin receptors does Ala-sar-met-SP(4-11) primarily target, and what binding assays are recommended?

- Methodological Answer : The peptide binds preferentially to NK1 receptors, with affinity measured via radioligand competition assays (e.g., using [³H]-Substance P). Dose-response curves and IC₅₀ calculations should be normalized to control ligands to account for batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype heterogeneity. To standardize results:

- Use cell lines with confirmed NK1 receptor expression (e.g., HEK293-NK1).

- Include internal controls (e.g., native Substance P) in each experiment.

- Apply meta-analysis to aggregate data across studies, adjusting for methodological variability .

Q. What experimental design considerations are critical for in vivo studies evaluating Ala-sar-met-SP(4-11)'s neuroinflammatory effects?

- Methodological Answer :

- Model Selection : Use transgenic mice with NK1 receptor knockouts to isolate peptide-specific effects.

- Dosing : Optimize pharmacokinetics via intravenous vs. intracerebroventricular routes, considering blood-brain barrier permeability.

- Endpoint Metrics : Combine behavioral assays (e.g., hyperalgesia tests) with cytokine profiling (ELISA) to link receptor activation to functional outcomes .

Q. How can structural modifications enhance Ala-sar-met-SP(4-11)'s metabolic stability without compromising receptor affinity?

- Methodological Answer :

- Introduce D-amino acids or cyclization to reduce protease susceptibility.

- Validate modifications via stability assays in plasma/serum, followed by binding affinity reassessment.

- Use molecular dynamics simulations to predict conformational changes affecting receptor interactions .

Q. What statistical approaches are recommended for integrating multi-omics data (e.g., transcriptomic and proteomic) with functional assays?

- Methodological Answer :

- Apply hierarchical clustering to identify co-regulated pathways post-receptor activation.

- Use partial least squares regression (PLS-R) to correlate peptide concentration with downstream protein expression changes.

- Validate findings via siRNA knockdown of candidate genes to establish causality .

Q. How should researchers address conflicting functional data between in vitro and in vivo models?

- Methodological Answer :

- In Vitro-Animal Disconnects : Test peptide stability in physiological matrices (e.g., cerebrospinal fluid) to identify degradation pathways.

- Dose Translation : Apply allometric scaling to adjust in vitro IC₅₀ values for in vivo dosing.

- Pharmacodynamic Markers : Use microdialysis to measure real-time neuropeptide levels in target tissues .

Methodological Tables

Table 1 : Key Analytical Techniques for Ala-sar-met-SP(4-11) Characterization

| Technique | Application | Reference |

|---|---|---|

| NMR Spectroscopy | Sequence confirmation, conformation | |

| Mass Spectrometry | Molecular weight, purity | |

| Radioligand Assay | Receptor affinity (IC₅₀) |

Table 2 : Common Pitfalls in Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.